TAPS

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO6S/c9-4-7(5-10,6-11)8-2-1-3-15(12,13)14/h8-11H,1-6H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLCVAQJIKOXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(CO)(CO)CO)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067528 | |

| Record name | TAPS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 3-(Tris(hydroxymethyl)methylamino)-1-propanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21202 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

29915-38-6 | |

| Record name | N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29915-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Tris(hydroxymethyl)methylamino)-1-propanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029915386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanesulfonic acid, 3-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TAPS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tris(hydroxymethyl)methylamino)propane-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-TRIS((HYDROXYMETHYL)METHYL)-3-AMINOPROPANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5DC3IN066 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TAPS Buffer: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical structure, properties, and applications of N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid (TAPS) buffer in scientific research and drug development.

Introduction

N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid, commonly known as this compound, is a zwitterionic biological buffer belonging to the "Good's" buffers series.[1] Its chemical structure, featuring a sulfonic acid group and a tris(hydroxymethyl)aminomethane moiety, provides a stable pH environment in the slightly alkaline range, making it an invaluable tool in a variety of biochemical and molecular biology applications.[2][3] This technical guide provides a detailed overview of the chemical and physical properties of this compound, its diverse applications, and protocols for its preparation and use.

Chemical Structure and Properties

This compound is a white crystalline powder with the chemical formula C₇H₁₇NO₆S.[4][5] Its structure confers both acidic and basic characteristics, allowing it to effectively buffer solutions.

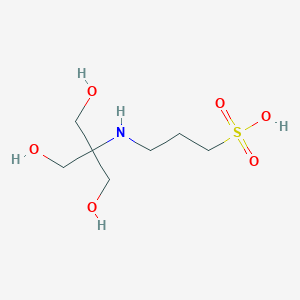

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | References |

| Synonym | N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid | [4] |

| Molecular Formula | C₇H₁₇NO₆S | [4][5] |

| Molecular Weight | 243.28 g/mol | [6][7] |

| pKa (25 °C) | 8.44 | [2][8] |

| Effective pH Range | 7.7 – 9.1 | [2][4][6] |

| Appearance | White crystalline powder | [5][6] |

| Solubility in Water | 500 mg/mL | [9] |

| CAS Number | 29915-38-6 | [4] |

Applications in Research and Drug Development

The unique buffering capacity of this compound in the alkaline range has led to its widespread use in various scientific disciplines.

Electrophoresis

This compound is frequently employed as a buffer component in both agarose and polyacrylamide gel electrophoresis for the separation of nucleic acids.[10][11][12] Its stable pH helps maintain the charge of DNA and RNA molecules, ensuring accurate separation based on size.[3] It is particularly useful in capillary electrophoresis for analyzing DNA and DNA-dye complexes.[1][9]

Protein Crystallization

The formation of high-quality protein crystals for X-ray crystallography is highly dependent on the buffering conditions. This compound can be a critical component in crystallization screens and optimization, providing a stable pH environment that promotes crystal growth. The selection of an appropriate buffer is a crucial step in determining the three-dimensional structure of proteins.

Enzyme Assays

Many enzymatic reactions exhibit optimal activity within a specific pH range. This compound is an effective buffer for a variety of enzyme assays, particularly those with an alkaline pH optimum.[2][7] Its minimal interaction with many enzymes and substrates ensures that the observed activity is a true reflection of the enzyme's function.

Cell Culture

Maintaining a stable pH is essential for the viability and growth of cells in culture. This compound can be used as a component of cell culture media to provide a consistent physiological pH environment.[1][6]

Other Applications

This compound has also been shown to bind divalent cations, such as Co(II) and Ni(II), which can be a consideration in experimental design.[4][8] Additionally, it has been reported to inhibit connexin channel activity.[1][9]

Experimental Protocols

Preparation of 1 M this compound Stock Solution

This protocol describes the preparation of a 1 M stock solution of this compound buffer.

Caption: Workflow for preparing 1 M this compound buffer.

Methodology:

-

Weighing: Accurately weigh 243.28 grams of this compound powder.

-

Dissolving: In a beaker, dissolve the this compound powder in approximately 800 mL of deionized water. Use a magnetic stir bar and stir plate to facilitate dissolution.

-

pH Adjustment: Calibrate a pH meter and carefully add a concentrated solution of sodium hydroxide (NaOH) dropwise to the this compound solution until the desired pH is reached. The target pH will depend on the specific application.

-

Final Volume: Transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.

-

Sterilization: For applications requiring sterile conditions, the this compound buffer solution can be sterilized by autoclaving or by filtration through a 0.22 µm filter.

Use of this compound in Agarose Gel Electrophoresis

This protocol outlines the general steps for using this compound buffer in a standard agarose gel electrophoresis experiment for DNA separation.

Methodology:

-

Prepare 1X this compound Electrophoresis Buffer: Dilute a concentrated stock solution of this compound buffer (e.g., 10X) to a final working concentration of 1X with deionized water. The final concentration of this compound in the running buffer is typically between 20-50 mM.

-

Prepare the Agarose Gel:

-

Weigh the appropriate amount of agarose powder to achieve the desired gel percentage (e.g., 1 gram for a 1% gel in 100 mL of buffer).

-

Add the agarose to a flask containing the 1X this compound electrophoresis buffer.

-

Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved. Swirl the flask occasionally to ensure even mixing.

-

Allow the solution to cool to approximately 50-60°C.

-

Add an intercalating dye (e.g., ethidium bromide or a safer alternative) to the cooled agarose solution and mix gently.

-

Pour the agarose solution into a gel casting tray with a comb in place and allow it to solidify at room temperature.

-

-

Set up the Electrophoresis Apparatus:

-

Once the gel has solidified, carefully remove the comb.

-

Place the gel in the electrophoresis tank and add enough 1X this compound electrophoresis buffer to cover the gel to a depth of 2-3 mm.

-

-

Load and Run the Gel:

-

Mix DNA samples with a loading dye.

-

Carefully load the DNA samples and a DNA ladder into the wells of the gel.

-

Connect the electrophoresis tank to a power supply, ensuring the electrodes are correctly oriented (DNA will migrate towards the positive electrode).

-

Apply a constant voltage (e.g., 80-120 V) and run the gel until the dye front has migrated an appropriate distance.

-

-

Visualize the DNA:

-

After electrophoresis is complete, turn off the power supply and carefully remove the gel from the tank.

-

Visualize the DNA bands using a UV transilluminator or other appropriate imaging system.

-

Conclusion

This compound buffer is a versatile and reliable tool for researchers across various scientific fields. Its stable buffering capacity in the slightly alkaline range makes it well-suited for a wide array of applications, from routine molecular biology techniques to complex biophysical studies. By understanding its chemical properties and following established protocols, scientists can effectively utilize this compound to achieve reproducible and accurate experimental results.

References

- 1. photophysics.com [photophysics.com]

- 2. bostonbioproducts.com [bostonbioproducts.com]

- 3. researchgate.net [researchgate.net]

- 4. What are the requirements for the synthesis process of this compound buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. abcam.com [abcam.com]

- 6. uv.es [uv.es]

- 7. research.fredhutch.org [research.fredhutch.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Targeting Optimal Buffers for Downstream Crystallisation Screening [photophysics.com]

- 10. bostonbioproducts.com [bostonbioproducts.com]

- 11. mdanderson.org [mdanderson.org]

- 12. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid pKa and buffering range

An In-depth Technical Guide on N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic Acid (TAPS) for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and applications of N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid, commonly known as this compound. A zwitterionic buffer, this compound is a valuable tool in various biochemical and molecular biology applications due to its buffering capacity in the physiological pH range.

Physicochemical Properties of this compound

This compound is a sulfonic acid-based buffer that belongs to the group of Good's buffers. Its zwitterionic nature at neutral pH makes it poorly permeable to biological membranes.

Quantitative Data Summary

The key quantitative parameters for this compound are summarized in the table below for easy reference.

| Property | Value | Citation(s) |

| pKa at 25°C (298.15 K) | 8.44 (at zero ionic strength) | |

| Buffering pH Range | 7.7 – 9.1 | |

| Molecular Formula | C₇H₁₇NO₆S | |

| Molecular Weight | 243.28 g/mol | |

| Temperature Dependence (dpKa/dT) | Decreases with increasing temperature. |

Experimental Protocol: Determination of pKa by Potentiometric Titration

The pKa of this compound can be accurately determined using potentiometric titration. This method involves the gradual addition of a strong base to a solution of the weak acid (this compound) and monitoring the resulting pH changes.

Materials and Equipment:

-

N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid (this compound)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

High-purity water (e.g., Milli-Q or equivalent)

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Calibrated burette (Class A)

-

Beaker (100 mL or 150 mL)

-

Temperature probe or water bath to maintain constant temperature (25°C)

Procedure:

-

Preparation of this compound Solution: Accurately weigh a known amount of this compound to prepare a solution of a specific concentration (e.g., 0.05 M) in a known volume of high-purity water.

-

Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (25°C).

-

Titration Setup:

-

Place a known volume (e.g., 50 mL) of the this compound solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution, ensuring the electrode tip is submerged but does not interfere with the stir bar.

-

Begin gentle and constant stirring.

-

-

Initial pH and Acidification (Optional but Recommended): Record the initial pH of the this compound solution. To obtain a full titration curve, the this compound solution can be acidified to a pH below its buffering range (e.g., pH ~7) with a standardized HCl solution before starting the titration with the base.

-

Titration with NaOH:

-

Fill the burette with the standardized 0.1 M NaOH solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of NaOH added.

-

Continue the titration until the pH has risen significantly above the expected pKa (e.g., to pH 10-11).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest slope on the curve. This can be identified from the peak of the first derivative of the titration curve (ΔpH/ΔV).

-

The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point). At this point, the concentrations of the acidic and basic forms of this compound are equal.

-

Applications in Biological Research: Experimental Workflows

This compound is widely utilized in various biochemical and molecular biology assays due to its buffering capacity in the slightly alkaline range, which is optimal for many enzymatic reactions.

Kinase Assay Workflow

Protein kinases are crucial enzymes in cellular signaling, and their activity is often assayed in vitro. A stable pH is critical for accurate kinase activity measurement. The following diagram illustrates a general workflow for a protein kinase assay, where a buffer like this compound would be a suitable choice.

Synthesis of N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic Acid (TAPS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid, commonly known as TAPS, is a zwitterionic buffer widely utilized in biochemistry and molecular biology. Its utility stems from its effective buffering range at physiological pH (7.7-9.1), high water solubility, and minimal interference with biological systems. This technical guide provides an in-depth overview of the synthesis of this compound from tris(hydroxymethyl)aminomethane (Tris) and 1,3-propane sultone. Detailed experimental protocols, quantitative data on reaction parameters, and a discussion of the underlying chemical principles are presented to facilitate its preparation in a laboratory setting.

Introduction

This compound is a member of the "Good's" buffers, a group of zwitterionic buffers developed to meet the needs of biochemical research. Its molecular structure incorporates the hydrophilic and biologically compatible tris(hydroxymethyl)aminomethane moiety, which imparts excellent water solubility and low toxicity, and a sulfonate group, which ensures it remains in its zwitterionic form over a broad pH range. The synthesis of this compound is primarily achieved through a nucleophilic substitution reaction between Tris and 1,3-propane sultone. This guide details the optimized conditions for this synthesis, ensuring a high yield and purity of the final product.

Chemical Reaction and Mechanism

The synthesis of this compound from Tris and 1,3-propane sultone proceeds via a nucleophilic attack of the primary amine group of Tris on the strained three-membered ring of 1,3-propane sultone. This reaction results in the opening of the sultone ring and the formation of a stable carbon-nitrogen bond, yielding the final this compound product. The reaction is typically carried out in an alcohol-based solvent under reflux conditions.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound, based on optimized conditions reported in the literature.[1][2]

3.1. Materials and Equipment

-

Tris(hydroxymethyl)aminomethane (Tris), ≥99% purity

-

1,3-Propane sultone (1,3-PS), ≥98% purity

-

n-Butanol

-

Anhydrous ethanol

-

500 mL three- or four-necked flask

-

Reflux condenser

-

Stirring paddle and magnetic stirrer with heating mantle

-

Thermometer

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Vacuum drying oven

-

Refrigerator

3.2. Synthesis Procedure

-

Reaction Setup: In a 500 mL four-necked flask equipped with a stirring paddle, thermometer, and reflux condenser, add equimolar amounts of tris(hydroxymethyl)aminomethane and 1,3-propane sultone. For example, use 121.14 g (1.0 mole) of Tris and 122.14 g (1.0 mole) of 1,3-propane sultone.

-

Solvent Addition: Add 250-300 mL of n-butanol to the flask.

-

Reaction: Stir the mixture to dissolve the reactants and heat the system to boiling, allowing the n-butanol to reflux. Maintain the reflux for approximately 6 hours.

-

Crystallization: After the reaction is complete, turn off the heat and allow the reaction mixture to cool to room temperature. A white precipitate of crude this compound will form. To maximize crystallization, place the flask in a refrigerator and cool to 0°C.

-

Filtration: Filter the crude product using a vacuum filtration setup.

-

Washing: Wash the filter cake 2-3 times with anhydrous ethanol to remove any unreacted starting materials and solvent residues.

-

Drying: Transfer the washed white powdery product to a vacuum drying oven. Dry at 70-120°C for 20-28 hours to obtain the final N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid compound.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the synthesis of this compound.

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| Tris(hydroxymethyl)aminomethane (Tris) | C₄H₁₁NO₃ | 121.14 | 77-86-1 |

| 1,3-Propane sultone | C₃H₆O₃S | 122.14 | 1120-71-4 |

| This compound | C₇H₁₇NO₆S | 243.28 | 29915-38-6 |

Table 2: Optimized Reaction Parameters and Yield

| Parameter | Optimal Condition | Reference |

| Reactant Ratio | Equimolar (Tris:1,3-Propane sultone) | [1] |

| Solvent | n-Butanol | [2] |

| Reaction Time | 6 hours | [2] |

| Temperature | Reflux temperature of n-butanol (~117-118°C) | [1] |

| Yield | Up to 70.3% - 75% | [1][2] |

| Purity | 94.36% to ≥99% | [1][2] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for this compound synthesis.

Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity:

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[1]

-

Melting Point: To compare with the literature value.

Conclusion

The synthesis of this compound from tris(hydroxymethyl)aminomethane and 1,3-propane sultone is a straightforward and efficient method for producing this valuable biological buffer. By following the detailed protocol and optimizing the reaction conditions as described, researchers can obtain this compound in high yield and purity. This guide provides the necessary information for the successful laboratory-scale production of this compound, catering to the needs of the scientific and drug development communities.

References

Solubility of N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid in aqueous solutions

An In-depth Technical Guide on the Solubility of N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid (TAPS) in Aqueous Solutions

Introduction

N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid, commonly known as this compound, is a zwitterionic buffer belonging to the group of Good's buffers. Its pKa of 8.4 at 25°C makes it a valuable buffering agent for various biochemical and molecular biology applications, particularly in the physiological pH range. Understanding the solubility of this compound in aqueous solutions is critical for researchers, scientists, and drug development professionals to ensure the accuracy and reproducibility of experiments, as well as for the formulation of stable and effective drug products. This technical guide provides a comprehensive overview of the factors influencing the aqueous solubility of this compound, presents a generalized experimental protocol for its determination, and includes visual representations of key experimental workflows and conceptual relationships.

Physicochemical Properties of this compound

This compound is a sulfonic acid derivative of Tris buffer. Its chemical structure contains both a tertiary amino group and a sulfonic acid group, which confer its zwitterionic properties. The presence of these ionizable groups means that the net charge of the this compound molecule in solution is dependent on the pH. The molecule also possesses three hydroxyl groups which contribute to its hydrophilicity and interaction with water molecules.

Solubility of this compound in Aqueous Solutions

The solubility of this compound in aqueous media is influenced by several factors, including temperature, pH, and the presence of co-solutes such as salts.

Effect of Salts on this compound Solubility

The presence of electrolytes in an aqueous solution can significantly alter the solubility of a zwitterionic compound like this compound. This phenomenon is often described as "salting-in" or "salting-out." For this compound, studies have shown a "salting-out" effect with several common salts at 298.15 K. This means that the solubility of this compound decreases as the concentration of these salts increases. This effect is attributed to the preferential hydration of the salt ions, which reduces the amount of "free" water molecules available to solvate the this compound molecules.

Table 1: Qualitative Effect of Various Salts on the Aqueous Solubility of this compound at 298.15 K

| Salt | Effect on this compound Solubility |

| Potassium Chloride (KCl) | Salting-out (Decreases) |

| Potassium Bromide (KBr) | Salting-out (Decreases) |

| Sodium Chloride (NaCl) | Salting-out (Decreases) |

| Potassium Acetate (CH₃COOK) | Salting-out (Decreases) |

Effect of Temperature and pH

While specific quantitative data for the temperature and pH dependence of this compound solubility is not extensively available in readily accessible literature, general principles for zwitterionic compounds can be applied.

-

Temperature: For most solid solutes, solubility in water increases with temperature. It is expected that the solubility of this compound in water will also increase as the temperature rises. However, the exact relationship should be determined experimentally.

-

pH: The solubility of zwitterionic molecules is generally lowest at their isoelectric point (pI), where the net charge of the molecule is zero, leading to stronger intermolecular interactions and reduced interaction with water. As the pH moves away from the pI, the molecules become predominantly positively or negatively charged, which increases their interaction with polar water molecules and thus enhances solubility.

Experimental Protocol for Determining the Solubility of this compound

The following is a generalized experimental protocol for determining the aqueous solubility of this compound. This method can be adapted to study the effects of temperature, pH, and salt concentration.

Materials and Reagents:

-

N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid (this compound), high purity

-

Deionized or distilled water

-

Relevant salts (e.g., NaCl, KCl) if studying their effect

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

Calibrated pH meter

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Spectrophotometer or HPLC system for concentration analysis

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a known volume of the aqueous solvent (e.g., deionized water, a specific salt solution, or a buffer at a specific pH) in a series of sealed containers (e.g., glass vials or flasks).

-

Place the containers in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette (to the equilibration temperature) to avoid precipitation or further dissolution.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Concentration Analysis:

-

Accurately dilute the clear filtrate with the appropriate solvent.

-

Determine the concentration of this compound in the diluted filtrate. This can be done using various analytical techniques:

-

UV-Vis Spectrophotometry: If this compound has a suitable chromophore or can be derivatized to produce one. A standard calibration curve must be prepared.

-

High-Performance Liquid Chromatography (HPLC): This is a more specific and sensitive method. A suitable column and mobile phase must be chosen, and a calibration curve must be generated.

-

Gravimetric Analysis: A known volume of the filtered saturated solution can be evaporated to dryness, and the mass of the remaining this compound can be measured.

-

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Repeat the experiment at different temperatures, pH values, or salt concentrations to determine their effect on this compound solubility.

-

Visualizing Key Processes and Relationships

The following diagrams, created using the DOT language, illustrate a typical experimental workflow and the factors influencing this compound solubility.

Experimental Workflow for this compound Buffer Preparation and Use.

Factors Influencing this compound Solubility.

Conclusion

The aqueous solubility of N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid is a crucial parameter for its effective use in research and development. While this compound is generally soluble in water, its solubility can be significantly affected by the presence of salts, which typically induce a "salting-out" effect. The temperature and pH of the solution are also expected to play a significant role. For precise and reproducible experimental design and formulation development, it is essential to experimentally determine the solubility of this compound under the specific conditions of use. The generalized protocol provided in this guide offers a solid foundation for such investigations. The accompanying diagrams provide clear visual aids for understanding the practical workflow and the key factors governing the solubility of this important zwitterionic buffer.

TAPS as a "Good's Buffer": A Technical Guide to its Discovery, Development, and Application

This technical guide provides an in-depth overview of N-tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid (TAPS), a zwitterionic buffer that is a member of the series of biological buffers introduced by Norman Good and his colleagues. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this compound, from its fundamental properties to its practical applications in experimental settings.

Introduction to Good's Buffers

In the mid-20th century, biological research was hampered by the lack of suitable buffers for maintaining stable pH conditions in the physiologically relevant range of 6 to 8.[1][2] Existing buffers were often toxic to biological systems, interfered with enzymatic reactions, or were otherwise unsuitable for in vitro studies.[1][2] In a series of seminal papers published between 1966 and 1980, Norman Good and his colleagues systematically identified and characterized a set of twenty zwitterionic buffering agents that met a stringent set of criteria for biological research.[1][2] These have since become known as "Good's buffers."

The key selection criteria established by Good for an ideal biological buffer were:

-

pKa between 6 and 8: To provide maximum buffering capacity at physiological pH.[1][2]

-

High water solubility: For ease of use in aqueous biological systems.[1][2]

-

Membrane impermeability: To prevent the buffer from crossing cell membranes and accumulating inside cells.[1][2]

-

Minimal salt effects: To avoid complications arising from high ionic strength.[1][2]

-

Minimal influence of concentration, temperature, and ionic composition on pKa. [1][2]

-

Well-behaved cation interactions: Any complexes formed with metal cations should remain soluble.[1][2]

-

Chemical stability and resistance to enzymatic degradation. [3]

This compound is a prominent member of this family of buffers, valued for its utility in a variety of biochemical and molecular biology applications.

Discovery and Synthesis of this compound

This compound, or N-tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid, is a zwitterionic buffer belonging to the Tris family of buffers.[5][6] Its synthesis is based on a nucleophilic substitution reaction between Tris (trihydroxymethylaminomethane) and 1,3-propanesultone (1,3-PS).[5][7] In this SN2 reaction, the amino group of Tris acts as a nucleophile, attacking the sulfonyl ring of 1,3-PS, which leads to the opening of the ring and the formation of a new carbon-nitrogen bond.[7]

Physicochemical Properties of this compound

The utility of this compound as a biological buffer stems from its specific physicochemical properties, which are summarized in the table below.

| Property | Value | Reference |

| Full Chemical Name | N-tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid | [5] |

| CAS Number | 29915-38-6 | [5] |

| Molecular Formula | C7H17NO6S | [5] |

| Molecular Weight | 243.28 g/mol | [5] |

| pKa at 25°C | 8.44 (at I=0) | [8] |

| Buffering pH Range | 7.7 - 9.1 | [5][6][9] |

| Appearance | White crystalline powder | [5][6] |

| Solubility in Water | 25 g / 50 ml | [5] |

Experimental Protocol: Synthesis of this compound

The following protocol outlines a common method for the synthesis of this compound.[5]

Materials:

-

Tris (trihydroxymethylaminomethane)

-

1,3-propanesultone (1,3-PS)

-

n-butanol (or another suitable alcohol solvent such as methanol or isopropanol)

-

Absolute ethanol

-

Three-necked flask with condensation reflux apparatus

-

Stirring apparatus

-

Heating mantle

-

Vacuum filtration system

-

Vacuum drying oven

Procedure:

-

In a 250 ml three-necked flask, combine equimolar amounts of Tris and 1,3-propanesultone.

-

Add an appropriate amount of n-butanol to serve as the solvent.

-

Under constant stirring, heat the mixture to reflux. The reaction time is typically controlled for about 6 hours.

-

After the reaction period, cease heating and allow the solution to cool to room temperature.

-

Perform vacuum suction filtration to separate the crude this compound precipitate.

-

Wash the collected filter cake with absolute ethanol 2-3 times to remove unreacted starting materials and byproducts.

-

Place the washed this compound filter cake in a vacuum drying oven to remove residual solvent.

The yield and purity of the final this compound product can be influenced by the choice of solvent, with n-butanol reported to provide higher yields and purity compared to other alcohols like methanol and isopropanol.[5]

Applications of this compound in Research

This compound is a versatile buffer used in a wide array of biochemical and molecular biology applications. Its buffering range in the slightly alkaline region makes it particularly suitable for many biological reactions.

Key Applications:

-

Electron Transfer and Phosphorylation Studies: this compound buffer is well-suited for studying these processes in chloroplast preparations.[5]

-

DNA and RNA Electrophoresis: It is used as a buffer component for RNA samples and in capillary electrophoresis for the analysis of DNA and DNA-dye complexes.[5][6]

-

Hemoglobin Protection: this compound has been shown to protect oxyhemoglobin from oxidation to methemoglobin, particularly during processes like freeze-drying.[5][9] Its ability to maintain a stable pH in the optimal range for hemoglobin is crucial for preserving its structure and function.[9]

-

Capillary Zone Electrophoresis: this compound can be used as a background electrolyte for the microanalysis of proteins.[5]

-

Planar Chromatography: It has been employed in the mobile phase for the separation of dyes.[6]

-

Enzyme Assays: The activity of various enzymes, such as carbonic anhydrases, has been studied using this compound as the physiological buffer.[6]

-

Cell Culture: this compound is the preferred buffer for culture media in experiments with dinoflagellates, as it minimizes pH changes and supports maximal growth.[6]

It is important to note that this compound can form complexes with some metal ions, so stability constants should be considered when using it in systems containing metals.[6]

Experimental Protocol: Preparation of a this compound Buffer Solution

This protocol describes the preparation of a 0.2 M this compound buffer solution at a specific pH.

Materials:

-

This compound powder (MW: 243.28 g/mol )

-

Deionized water

-

1 M NaOH or 1 M HCl for pH adjustment

-

pH meter

-

Volumetric flask

-

Stirring plate and stir bar

Procedure:

-

Calculate the required mass of this compound: For 1 liter of a 0.2 M solution, the required mass is 0.2 mol/L * 243.28 g/mol = 48.656 g.

-

Dissolve the this compound powder: Weigh out 48.656 g of this compound and add it to a beaker containing approximately 800 mL of deionized water.

-

Stir until fully dissolved: Place the beaker on a stirring plate and stir until all the this compound powder has dissolved.

-

Adjust the pH: Calibrate the pH meter. Slowly add 1 M NaOH or 1 M HCl dropwise to the this compound solution while monitoring the pH until the desired value (e.g., pH 8.5) is reached.

-

Bring to final volume: Transfer the pH-adjusted solution to a 1-liter volumetric flask. Add deionized water to bring the final volume to the 1 L mark.

-

Mix and store: Cap the flask and invert it several times to ensure thorough mixing. The buffer solution is now ready for use. For long-term storage, it is advisable to filter-sterilize the solution and store it at 4°C.

Conclusion

This compound stands as a significant contribution from Norman Good's pioneering work on biological buffers. Its favorable physicochemical properties, including a pKa in the alkaline range, high water solubility, and zwitterionic nature, make it a reliable and versatile tool for a wide range of applications in life sciences research. From fundamental studies of photosynthesis to modern applications in electrophoresis and cell culture, this compound continues to be an essential reagent for maintaining stable and physiologically relevant pH conditions in experimental systems. A thorough understanding of its properties and correct preparation is crucial for obtaining accurate and reproducible experimental results.

References

- 1. scribd.com [scribd.com]

- 2. Good's buffers - Wikiwand [wikiwand.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of Biological Buffer this compound CAS29915-38-6 White Powder with High Purity [vacutaineradditives.com]

- 6. This compound | 29915-38-6 [chemicalbook.com]

- 7. What are the requirements for the synthesis process of this compound buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 8. This compound (buffer) - Wikipedia [en.wikipedia.org]

- 9. Application of biological buffer this compound in protecting hemoglobin [vacutaineradditives.com]

An In-depth Technical Guide to N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid (TAPS)

CAS Number: 29915-38-6

This technical guide provides a comprehensive overview of N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid, commonly known as TAPS. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications in various scientific fields.

Introduction

N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid (this compound) is a zwitterionic biological buffer that is widely utilized in biochemistry and molecular biology.[1][2] As a member of the Good's buffers group, this compound is valued for its ability to maintain a stable pH in the physiological range, its minimal interaction with biological macromolecules, and its optical transparency in the visible and near-UV regions of the spectrum. Its chemical structure features a tris(hydroxymethyl)aminomethane (Tris) moiety linked to a propanesulfonic acid group, which imparts its buffering capacity and high water solubility.

Physicochemical Properties

This compound is a white crystalline powder with a molecular weight of 243.28 g/mol . It is highly soluble in water and also shows solubility in some polar organic solvents. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 29915-38-6 | [3] |

| Molecular Formula | C₇H₁₇NO₆S | [3] |

| Molecular Weight | 243.28 g/mol | [3] |

| Appearance | White crystalline powder | [3] |

| pKa (25 °C) | 8.4 | [3] |

| Buffering pH Range | 7.7 - 9.1 | [3] |

| Melting Point | 230-235 °C (decomposes) | [3] |

| Solubility in Water | 500 mg/mL | [2] |

| Solubility in DMSO | 100 mg/mL | [3] |

Synthesis and Purification

This compound is typically synthesized through a nucleophilic substitution reaction between tris(hydroxymethyl)aminomethane (Tris) and 1,3-propanesultone. The reaction is generally carried out in an alcohol-based solvent under reflux conditions.

General Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis

A detailed protocol for the laboratory-scale synthesis of this compound is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of tris(hydroxymethyl)aminomethane (Tris) and 1,3-propanesultone.

-

Solvent Addition: Add a suitable alcohol solvent, such as n-butanol, to the flask.

-

Reaction: Heat the mixture to reflux with continuous stirring. The reaction is typically carried out for several hours.

-

Crystallization: After the reaction is complete, allow the mixture to cool to room temperature, which will induce the crystallization of the crude this compound product.

-

Filtration and Washing: Collect the crude product by vacuum filtration and wash the filter cake with a suitable solvent, such as ethanol, to remove unreacted starting materials and byproducts.

-

Drying: Dry the purified this compound product under vacuum to remove any residual solvent.

Spectral Data

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | Spectral data would show characteristic peaks for the protons of the tris(hydroxymethyl) and propanesulfonate moieties. |

| ¹³C NMR | The carbon spectrum would display distinct signals corresponding to the different carbon environments within the this compound molecule. |

| FT-IR | The infrared spectrum exhibits characteristic absorption bands for O-H, N-H, C-H, S=O, and C-N functional groups. |

Applications in Research and Development

This compound buffer is a versatile tool in many areas of life science research due to its buffering capacity in the physiological pH range and its low reactivity with biological molecules.

Capillary Electrophoresis of DNA

This compound buffer is frequently used as a running buffer in the capillary electrophoresis (CE) of DNA fragments.[4] Its stable pH in the alkaline range is crucial for maintaining the negative charge of the DNA backbone, which is essential for size-based separation.

-

Buffer Preparation: Prepare a 1X this compound running buffer (e.g., 50 mM this compound, pH 8.4) containing a sieving polymer (e.g., hydroxyethyl cellulose).

-

Capillary Conditioning: Flush the capillary with 0.1 M NaOH, followed by deionized water, and finally with the this compound running buffer.

-

Sample Loading: Inject the DNA sample into the capillary using electrokinetic injection.

-

Electrophoresis: Apply a high voltage across the capillary to initiate the separation of DNA fragments based on their size.

-

Detection: Detect the separated DNA fragments as they pass through a detector window, typically using laser-induced fluorescence.

Caption: A typical workflow for DNA analysis using this compound buffer in CE.

Enzyme Assays

This compound buffer is a suitable choice for many enzyme assays, particularly for enzymes that are active in the slightly alkaline pH range.[3] Its zwitterionic nature and low tendency to interact with metal ions make it a non-interfering component in many enzymatic reactions.

-

Reagent Preparation: Prepare a this compound buffer (e.g., 20 mM, pH 8.3), a p-nitrophenyl acetate (pNPA) substrate solution, and a solution of the carbonic anhydrase enzyme.

-

Assay Setup: In a cuvette, mix the this compound buffer and the pNPA substrate solution.

-

Reaction Initiation: Add the carbonic anhydrase solution to the cuvette to start the reaction.

-

Measurement: Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenolate, the product of the enzymatic reaction.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Studies of Ion Channels

This compound has been employed in studies of ion channels, such as connexin hemichannels. Its ability to maintain a stable extracellular pH is critical for investigating the pH-dependent gating and permeability of these channels.

Safety and Handling

This compound is generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions should be taken.

| Safety Information | Details |

| Eye Contact | May cause eye irritation. In case of contact, immediately flush eyes with plenty of water. |

| Skin Contact | May cause skin irritation. Wash off with soap and plenty of water. |

| Inhalation | May cause respiratory tract irritation. Move to fresh air. |

| Ingestion | May be harmful if swallowed. Rinse mouth with water. |

| Personal Protective Equipment | Wear appropriate protective gloves, clothing, and eye/face protection. |

| Storage | Store in a cool, dry, and well-ventilated area. Keep container tightly closed. |

Conclusion

N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid (this compound) is a valuable and versatile zwitterionic buffer for a wide range of applications in the life sciences. Its favorable physicochemical properties, including its buffering range, high solubility, and low biological reactivity, make it an excellent choice for researchers and professionals in biochemistry, molecular biology, and drug development. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, along with detailed experimental protocols and safety information to facilitate its effective and safe use in the laboratory.

References

TAPS Biological Buffer: An In-Depth Technical Guide for Researchers

An essential resource for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the physicochemical properties, applications, and detailed experimental protocols for TAPS ([tris(hydroxymethyl)methylamino]propanesulfonic acid), a versatile biological buffer.

This compound is a zwitterionic buffer, a class of compounds first described by "Good's buffers," that is widely utilized in biochemistry and molecular biology.[1][2] Its utility is centered on its ability to maintain a stable pH in the moderately alkaline range, making it an indispensable component in a variety of experimental contexts, from electrophoresis to cell culture.[1][3]

Core Physicochemical Properties

The defining characteristics of this compound are its molecular weight and its pKa, which dictates its effective buffering range. A summary of its key quantitative data is presented below.

| Property | Value | References |

| Molecular Weight | 243.28 g/mol | [4][5] |

| Molecular Formula | C₇H₁₇NO₆S | [4][5] |

| pKa (at 25°C) | 8.1 - 8.55 | [1][4][5][6] |

| Effective pH Range | 7.7 – 9.1 | [1][2][3][4][5][7] |

| Appearance | White crystalline powder | [4][8] |

| Solubility in Water | Soluble | [8][9] |

| Melting Point | 230-235 °C (decomposes) | [5][8] |

Key Applications in Research and Drug Development

This compound buffer's specific pH range and minimal interference with biological components make it suitable for a variety of sensitive applications:

-

Electrophoresis and Chromatography: this compound is frequently used as a buffer in capillary electrophoresis for the separation of DNA and DNA-dye complexes.[1][2][3][5][9] It is also employed in planar chromatography for the separation of dyes.[2][5][9]

-

Enzyme Assays: Due to its minimal interaction with enzymes, this compound is an excellent choice for maintaining a stable pH in enzyme kinetic studies and other enzymatic assays.[1][3]

-

Cell Culture: It is used in cell culture media to provide a stable alkaline environment for the growth of certain cell types, including dinoflagellates.[1][3][5]

-

Pharmacology and Drug Development: this compound has been identified as an inhibitor of connexin channel activity, making it a useful tool in the study of gap junctions and their role in cellular communication and disease.[5][9][10] It is also known to bind some divalent cations, which should be considered in experimental design.[7]

Experimental Protocols

The following are detailed methodologies for the preparation and use of this compound buffer in common laboratory applications.

Preparation of 1 M this compound Stock Solution (pH 8.4)

Materials:

-

This compound powder (MW: 243.28 g/mol )

-

Deionized water

-

Sodium hydroxide (NaOH) solution (e.g., 10 M)

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (100 mL)

Procedure:

-

Weigh out 24.33 g of this compound powder and add it to a beaker containing approximately 80 mL of deionized water.

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir until the this compound powder is completely dissolved.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Place the pH electrode in the this compound solution and monitor the pH.

-

Slowly add the NaOH solution dropwise to the this compound solution while stirring continuously. Monitor the pH closely.

-

Continue adding NaOH until the pH of the solution reaches 8.4.

-

Transfer the solution to a 100 mL volumetric flask.

-

Rinse the beaker with a small amount of deionized water and add the rinse to the volumetric flask.

-

Add deionized water to the volumetric flask until the solution reaches the 100 mL mark.

-

Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

-

For applications requiring sterility, the solution can be filtered through a 0.22 µm filter.

-

Store the 1 M this compound stock solution at room temperature.

General Protocol for DNA Separation by Capillary Electrophoresis

This compound buffer is well-suited for the analysis of DNA fragments by capillary electrophoresis due to its ability to maintain a stable alkaline pH, which ensures accurate separation based on size.[6]

Materials:

-

1 M this compound stock solution (pH 8.4)

-

Deionized water

-

Capillary electrophoresis system

-

Fused silica capillary

-

DNA sample with a fluorescent label

-

DNA ladder (size standard)

Procedure:

-

Prepare the Running Buffer: Dilute the 1 M this compound stock solution with deionized water to the desired final concentration (e.g., 100 mM) for the running buffer.

-

Capillary Preparation: Condition a new capillary by flushing it sequentially with 1 M NaOH, deionized water, and finally the this compound running buffer.

-

Sample Preparation: Dilute the fluorescently labeled DNA sample and DNA ladder in the this compound running buffer.

-

Electrophoresis:

-

Place the vials containing the running buffer, sample, and ladder into the appropriate positions in the capillary electrophoresis instrument.

-

Inject the DNA ladder and then the DNA sample into the capillary using either electrokinetic or hydrodynamic injection.

-

Apply a high voltage to initiate the electrophoretic separation. DNA, being negatively charged, will migrate towards the anode.

-

The separated, fluorescently labeled DNA fragments are detected as they pass a detector window.

-

-

Data Analysis: The migration times of the sample fragments are compared to those of the DNA ladder to determine their sizes.

General Protocol for a Spectrophotometric Enzyme Assay

This protocol outlines a general procedure for measuring enzyme activity where the product of the reaction absorbs light at a specific wavelength. This compound buffer provides a stable pH environment for the enzyme to function.

Materials:

-

This compound buffer at the desired pH and concentration

-

Enzyme solution

-

Substrate solution

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Prepare Reagents: Prepare the this compound buffer, enzyme, and substrate solutions. The optimal concentrations will need to be determined empirically for the specific enzyme being studied.

-

Spectrophotometer Setup: Set the spectrophotometer to the wavelength at which the product absorbs light. Set the temperature of the cuvette holder to the optimal temperature for the enzyme.

-

Assay Mixture: In a cuvette, combine the this compound buffer and the substrate solution. Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.

-

Initiate Reaction: To start the reaction, add the enzyme solution to the cuvette and mix quickly by inverting.

-

Data Collection: Immediately begin recording the absorbance at regular time intervals. The rate of the reaction is determined from the initial linear portion of the absorbance versus time graph.

Visualizing Molecular Interactions

This compound Inhibition of Connexin Channels

This compound, as an aminosulfonate buffer, has been shown to inhibit the activity of connexin channels, which form gap junctions between cells. While the precise mechanism is complex and can be isoform-specific, aminosulfonate compounds are thought to interact with the channel pore, leading to its closure and a reduction in intercellular communication.

References

- 1. Mechanism of connexin channel inhibition by mefloquine and 2-aminoethoxydiphenyl borate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Capillary Electrophoresis : 7 Steps - Instructables [instructables.com]

- 5. Mechanism of connexin channel inhibition by mefloquine and 2-aminoethoxydiphenyl borate | Semantic Scholar [semanticscholar.org]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]

- 8. Mechanism of connexin channel inhibition by mefloquine and 2-aminoethoxydiphenyl borate | PLOS One [journals.plos.org]

- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. wwwuser.gwdguser.de [wwwuser.gwdguser.de]

Methodological & Application

Application Notes and Protocols for the Preparation of a 1M TAPS Buffer Stock Solution

Introduction

TAPS ([Tris(hydroxymethyl)methylamino]propanesulfonic Acid) is a zwitterionic buffer that is widely utilized in biochemistry and molecular biology research. As a member of the Good's buffers, it is favored for its minimal reactivity, good stability, and low interference in many biological assays. With a pKa of approximately 8.4 at 25°C, this compound is an effective buffer in the pH range of 7.7 to 9.1[1][2][3]. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of a this compound buffer stock solution. While the target concentration is 1M, solubility limitations are a critical consideration and are addressed herein.

Quantitative Data Summary

A summary of the key quantitative properties of this compound is presented in the table below for easy reference.

| Property | Value | References |

| Chemical Formula | C₇H₁₇NO₆S | [1][4] |

| Molecular Weight | 243.28 g/mol | [1][4] |

| pKa (at 25°C) | 8.4 | [1][2] |

| Useful pH Range | 7.7 - 9.1 | [1][2][5][6] |

| Solubility in Water | Variable reports: 200 mg/mL (0.82 M), 121.6 g/L (0.5 M), 116.67 mg/mL (0.48 M), 5 g/100mL (0.2 M) | [1][4][5][7] |

Experimental Protocols

Materials:

-

This compound ([Tris(hydroxymethyl)methylamino]propanesulfonic Acid) powder (MW: 243.28 g/mol )

-

High-purity, deionized water (ddH₂O)

-

A calibrated pH meter

-

A magnetic stirrer and stir bar

-

A volumetric flask

-

A weighing balance

-

5M NaOH or 5M HCl for pH adjustment

-

Sterile filtration unit (0.22 µm filter)

-

Autoclaved storage bottles

Protocol for Preparing a 1M this compound Stock Solution:

-

Weighing the this compound Powder: To prepare 1 liter of a 1M this compound stock solution, weigh out 243.28 grams of this compound powder.

-

Dissolving the this compound Powder: Add the this compound powder to a beaker containing approximately 800 mL of deionized water. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Stir the solution continuously.

-

Addressing Solubility: The reported solubility of this compound in water varies, with some sources indicating a maximum solubility lower than 1M at room temperature[1][4][5][7]. If the this compound powder does not fully dissolve, gentle heating of the solution on a hot plate with continuous stirring may be required. Do not boil the solution. If the powder still does not dissolve completely upon heating, it is not feasible to prepare a 1M solution. In this case, prepare a saturated stock solution at a lower concentration (e.g., 0.5M) by adding this compound powder until no more dissolves and then filtering out the undissolved solid.

-

pH Adjustment: Once the this compound is completely dissolved, allow the solution to cool to room temperature. Transfer the solution to a 1-liter volumetric flask. Use a calibrated pH meter to monitor the pH of the solution. Adjust the pH to the desired value within the buffering range (7.7-9.1) using a concentrated solution of NaOH (to increase pH) or HCl (to decrease pH). Add the acid or base dropwise while continuously stirring the solution.

-

Final Volume Adjustment: Once the desired pH is reached, add deionized water to bring the final volume to 1 liter.

-

Sterilization and Storage: For applications requiring sterile conditions, filter the buffer solution through a 0.22 µm sterile filter into a sterile, autoclaved storage bottle. Label the bottle with the buffer name, concentration, pH, and date of preparation. Store the this compound buffer solution at room temperature, where it is stable for several months[1].

Mandatory Visualizations

Caption: Workflow for the preparation of a this compound buffer stock solution.

Caption: Relationship between this compound properties and its applications.

References

- 1. This compound, Ultrol Grade - CAS 29915-38-6 - Calbiochem A zwitterionic buffer useful in the pH range of 7.7-9.1. Has a pKa of 8.3-8.5 at 25 C. 29915-38-6 [sigmaaldrich.com]

- 2. This compound | 29915-38-6 [chemicalbook.com]

- 3. esp.mit.edu [esp.mit.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound Buffer - productos - Hopax Fine Chemicals [hopaxfc.com]

- 6. This compound Buffer - Produtos - Hopax Fine Chemicals [hopaxfc.com]

- 7. 29915-38-6 CAS | this compound BUFFER | Good's Buffer (Biological Buffers) | Article No. 06194 [lobachemie.com]

TAPS Buffer for Enhanced DNA Capillary Electrophoresis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of DNA fragments, offering significant advantages in speed, resolution, and sensitivity over traditional slab gel electrophoresis.[1] The choice of buffer system is a critical parameter in optimizing CE separations. While Tris-Borate-EDTA (TBE) and Tris-Acetate-EDTA (TAE) are commonly used, N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid (TAPS) buffer has shown promise in various CE applications due to its stable alkaline pH range and potential for improved performance.[2][3] this compound, a zwitterionic buffer, maintains a pH between 7.7 and 9.1, which is ideal for preventing shifts in the charge of DNA molecules and ensuring accurate and reproducible separations.[2]

This document provides detailed application notes and protocols for the utilization of this compound buffer in DNA capillary electrophoresis, including a comparison with conventional buffers and methodologies for its preparation and use.

Advantages of this compound Buffer in DNA Capillary Electrophoresis

The use of this compound buffer in DNA capillary electrophoresis offers several key advantages:

-

Stable Alkaline pH: this compound has a pKa of 8.44, making it an excellent buffer for maintaining a stable pH in the moderately alkaline range required for DNA analysis.[2] This stability minimizes fluctuations in the electrophoretic mobility of DNA, leading to more consistent and reproducible results.

-

Improved Resolution: In certain applications, this compound-based buffers have been associated with enhanced resolution of DNA fragments, particularly when combined with other additives. For instance, studies have shown that a Tris-TAPS-EDTA (TTE) buffer, when used with glycerol, improves the separation of large double-stranded DNA fragments.

-

Reduced Band Broadening: A Tris-TAPS buffer formulation has been reported to exhibit less temperature-induced DNA band broadening compared to other buffer systems, contributing to sharper peaks and more accurate analysis.

Comparison of Electrophoresis Buffers

The selection of an appropriate buffer is crucial for achieving optimal results in DNA capillary electrophoresis. The following table summarizes the key characteristics of this compound, TBE, and TAE buffers.

| Feature | This compound Buffer | TBE Buffer | TAE Buffer |

| Buffering Capacity | High | High | Low |

| Optimal pH Range | 7.7 - 9.1[2] | ~8.3 | ~8.3 |

| Resolution of Small DNA Fragments (<1kb) | Good | Excellent | Good |

| Resolution of Large DNA Fragments (>5kb) | Good (can be enhanced with additives) | Fair | Good |

| Heat Generation | Moderate | Low | High |

| Enzyme Inhibition | Low | Borate can inhibit some enzymes | Low |

| Suitability for DNA Recovery | Good | Can be problematic due to borate | Good |

Experimental Protocols

Protocol 1: Preparation of 10X this compound Running Buffer

This protocol describes the preparation of a 10X stock solution of this compound running buffer, which can be diluted to a 1X working concentration for use in capillary electrophoresis.

Materials:

-

This compound (N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid)

-

EDTA (Ethylenediaminetetraacetic acid), disodium salt

-

Deionized water (ddH₂O)

-

Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment

-

Sterile, RNase-free containers

Procedure:

-

To prepare 1 L of 10X this compound buffer, weigh out the required amount of this compound powder. For a 1M this compound concentration, use 243.3 g of this compound.

-

Weigh out 5.2 g of EDTA disodium salt to achieve a final concentration of 14 mM in the 10X stock.

-

Dissolve the this compound and EDTA in approximately 800 mL of deionized water in a clean beaker with a magnetic stirrer.

-

Once the solids are completely dissolved, adjust the pH of the solution to 8.4 using NaOH or HCl. Monitor the pH carefully with a calibrated pH meter.

-

Transfer the solution to a 1 L graduated cylinder and add deionized water to a final volume of 1 L.

-

Sterilize the buffer by filtration through a 0.22 µm filter.

-

Store the 10X this compound buffer at room temperature in a sterile, clearly labeled container.

Protocol 2: DNA Capillary Electrophoresis using this compound Buffer

This protocol provides a general procedure for the analysis of DNA fragments using a capillary electrophoresis system with a this compound-based running buffer. Instrument-specific parameters may need to be optimized.

Materials:

-

1X this compound running buffer (diluted from 10X stock)

-

Capillary electrophoresis instrument

-

Appropriate polymer for sieving (e.g., POP-4™, linear polyacrylamide)

-

DNA sample with a fluorescent label

-

Internal size standard

-

Formamide or other denaturing agent (for single-stranded DNA analysis)

Procedure:

-

Capillary Conditioning: Before the first run, and as recommended by the instrument manufacturer, condition the capillary. This may involve flushing with 0.1 M HCl, 0.1 M NaOH, and deionized water, followed by equilibration with 1X this compound running buffer.

-

Sample Preparation: Resuspend the fluorescently labeled DNA sample and internal size standard in high-purity formamide or 1X this compound buffer. Heat denature the sample if analyzing single-stranded DNA.

-

Instrument Setup:

-

Fill the anode and cathode buffer reservoirs with fresh 1X this compound running buffer.

-

Load the prepared samples and allelic ladder into the sample plate.

-

Set the appropriate run parameters on the instrument software, including injection voltage, injection time, separation voltage, and run temperature. These parameters will need to be optimized for the specific application and instrument.

-

-

Electrophoresis: Place the sample plate in the instrument and begin the electrophoresis run. The negatively charged DNA fragments will migrate through the polymer-filled capillary towards the anode.

-

Data Analysis: After the run is complete, the instrument's software will generate an electropherogram. Analyze the data to determine the size and quantity of the DNA fragments based on their migration time relative to the internal size standard.

Visualizations

Caption: Experimental workflow for DNA capillary electrophoresis using this compound buffer.

Caption: Comparison of key properties of common DNA electrophoresis buffers.

Conclusion

This compound buffer presents a viable and, in some cases, advantageous alternative to traditional TBE and TAE buffers for DNA capillary electrophoresis. Its stable alkaline pH and potential for improved resolution and reduced band broadening make it a valuable tool for researchers, scientists, and drug development professionals seeking to optimize their DNA analysis workflows. The protocols provided herein offer a starting point for the implementation of this compound buffer in various capillary electrophoresis applications. Further optimization of instrument-specific parameters is recommended to achieve the best possible results for a given experimental system.

References

N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic Acid (TAPS): Application Notes and Protocols for Protein Purification

For Researchers, Scientists, and Drug Development Professionals

N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid, commonly known as TAPS, is a zwitterionic buffer that has found increasing utility in various protein purification and analysis techniques. Its pKa of 8.4 (at 25°C) provides a reliable buffering range between 7.7 and 9.1, making it a suitable choice for a variety of applications where a stable alkaline pH is crucial.[1][2] This document provides detailed application notes and protocols for the use of this compound in protein purification, protein stability analysis, and enzymatic assays.

Key Properties of this compound Buffer

This compound offers several advantages in protein purification workflows, primarily attributed to its chemical structure and buffering capacity.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₇NO₆S | [2] |

| Molecular Weight | 243.28 g/mol | [2] |

| pKa (25°C) | 8.4 | [1] |

| Buffering pH Range | 7.7 - 9.1 | [1][2] |

| Appearance | White crystalline powder | |

| Solubility in Water | Good | [1] |

Applications in Protein Purification and Analysis

This compound buffer is a versatile reagent in the protein scientist's toolkit, applicable to a range of techniques from chromatography to electrophoresis and protein stability studies.

Chromatography

While specific protocols detailing the use of this compound in mainstream protein purification chromatography are not extensively documented in readily available literature, its properties make it a theoretically sound choice for certain applications, particularly in anion-exchange chromatography.

In AEX, a positively charged stationary phase is used to bind negatively charged proteins. The pH of the buffer is critical in determining the net charge of the protein. For proteins with an isoelectric point (pI) below the desired working pH, an anion-exchange resin is appropriate. This compound, with its buffering range of 7.7-9.1, can be used to maintain a pH above the pI of many proteins, thus ensuring a net negative charge and facilitating their binding to the anion-exchange column.

Workflow for Anion-Exchange Chromatography using this compound Buffer

Caption: Workflow for anion-exchange chromatography using this compound buffer.

Protocol: Anion-Exchange Chromatography with this compound Buffer (General Protocol)

This protocol provides a general framework for purifying a protein with a known pI below 8.0 using an anion-exchange column and a this compound-based buffer system. Optimization will be required for specific proteins.

Materials:

-

Anion-exchange column (e.g., Q-Sepharose)

-

Chromatography system (e.g., FPLC)

-

This compound buffer stock (1 M, pH 8.5)

-

Sodium chloride (NaCl) stock (5 M)

-

Protein sample, dialyzed against low-salt this compound buffer

-

SDS-PAGE reagents and equipment

Buffers:

-

Binding Buffer (Low-Salt): 20 mM this compound, pH 8.5

-

Elution Buffer (High-Salt): 20 mM this compound, pH 8.5, 1 M NaCl

Procedure:

-

Column Equilibration: Equilibrate the anion-exchange column with at least 5 column volumes (CVs) of Binding Buffer at a constant flow rate until the conductivity and pH of the eluate are stable.

-

Sample Loading: Load the protein sample onto the equilibrated column at a flow rate that allows for efficient binding.

-

Washing: Wash the column with Binding Buffer (typically 5-10 CVs) to remove any unbound or weakly bound proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.

-

Elution: Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 10-20 CVs. This gradual increase in salt concentration will displace proteins from the resin based on their charge density.

-

Fraction Collection: Collect fractions throughout the elution process.

-

Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the protein of interest at the desired purity.

-

Pooling: Pool the fractions containing the purified protein.

Electrophoresis

This compound buffer can be a valuable component in polyacrylamide gel electrophoresis (PAGE) systems, particularly for the separation of proteins in the alkaline pH range. While Tris-glycine buffer systems are more common, this compound can offer an alternative for specific applications.

Workflow for SDS-PAGE

Caption: General workflow for SDS-polyacrylamide gel electrophoresis.

Protocol: SDS-PAGE with a this compound-based Buffer System (Adapted from standard protocols)

This protocol describes the preparation of a polyacrylamide gel and running buffer using this compound. This is a representative protocol and may require optimization.

Materials:

-

Acrylamide/Bis-acrylamide solution (30%)

-

This compound

-

Sodium dodecyl sulfate (SDS)

-

Ammonium persulfate (APS)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Protein samples

-

Laemmli sample buffer

-

Electrophoresis apparatus and power supply

Solutions:

-